

Application Notes and Protocols: 2-(Benzylxy)-4-methoxybenzoic Acid in Drug Discovery

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Compound of Interest

Compound Name: 2-(Benzylxy)-4-methoxybenzoic acid

Cat. No.: B1318092

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of **2-(Benzylxy)-4-methoxybenzoic acid** as a key intermediate in the synthesis of potent drug candidates, particularly focusing on its application in the development of Transient Receptor Potential Melastatin 8 (TRPM8) channel antagonists.

Introduction

2-(Benzylxy)-4-methoxybenzoic acid is a versatile scaffold in medicinal chemistry. The benzylxy group offers a strategic point for modification and can serve as a protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic steps to yield active metabolites or final compounds. The methoxy and carboxylic acid functionalities provide additional handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This scaffold is of particular interest in the development of modulators for ion channels, with a notable application in the discovery of antagonists for the TRPM8 channel, a key player in cold sensation and various pathological conditions.

2-(Benzylxy)-4-methoxybenzoic Acid as an Intermediate for TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8), also known as the cold and menthol receptor 1 (CMR-1), is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. TRPM8 is implicated in a variety of physiological and pathophysiological processes, including cold hypersensitivity, neuropathic pain, migraine, and overactive bladder. Consequently, antagonists of the TRPM8 channel are of significant interest as potential therapeutics for these conditions.

The 2-(benzyloxy)benzamide core, derived from 2-(benzyloxy)benzoic acid derivatives, has been identified as a promising scaffold for the development of potent TRPM8 antagonists. These compounds have been shown to effectively block the channel's activity in response to various stimuli.

Data Presentation: In Vitro Activity of TRPM8 Antagonists

The following table summarizes the in vitro antagonist activity of a known 2-benzyloxy-benzoic acid amide derivative, AMTB, against the human TRPM8 (hTRPM8) channel, alongside other reported TRPM8 antagonists for comparison. This data is crucial for understanding the potency of this chemical class.

Compound ID	Core Scaffold	Target	Assay Stimulus	pIC50	IC50 (nM)	Reference
AMTB	2-Benzylbenzoic acid amide	hTRPM8	Icilin	6.23 ± 0.02	~590	[1]
PF-05105679	Quinoline-based	hTRPM8	WS-12	-	181 ± 7.21	[1]
AMG2850	Tetrahydro-1,7-naphthyridine	hTRPM8	Menthol	-	7 - 156	[1]
Biphenyl Amide 14	Biphenyl amide	hTRPM8	Icilin	-	2.4 ± 1.0	[1]

Experimental Protocols

The following protocols provide a general methodology for the synthesis of N-substituted 2-(benzyloxy)benzamides from a 2-(benzyloxy)benzoic acid intermediate.

Protocol 1: Synthesis of N-Substituted 2-(Benzyloxy)benzamides

This protocol describes a common method for amide bond formation, a crucial step in the synthesis of many biologically active molecules from carboxylic acid intermediates.

Materials:

- 2-(Benzyloxy)benzoic acid derivative
- Amine of choice
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- DIPEA (N,N-Diisopropylethylamine)
- Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Brine

Procedure:

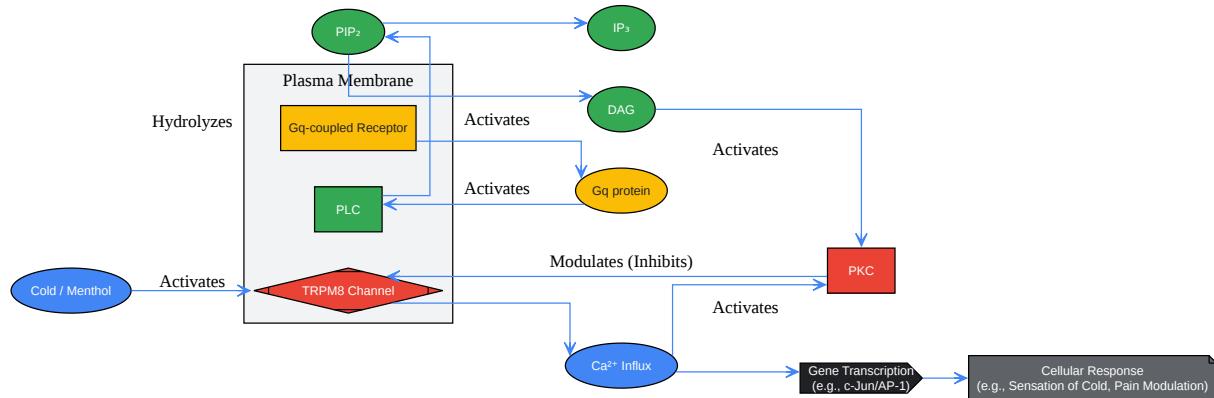
- To a stirred solution of the 2-(benzyloxy)benzoic acid derivative in DMF, add EDC, HOBr, and DIPEA.
- Add the corresponding amine to the reaction mixture.

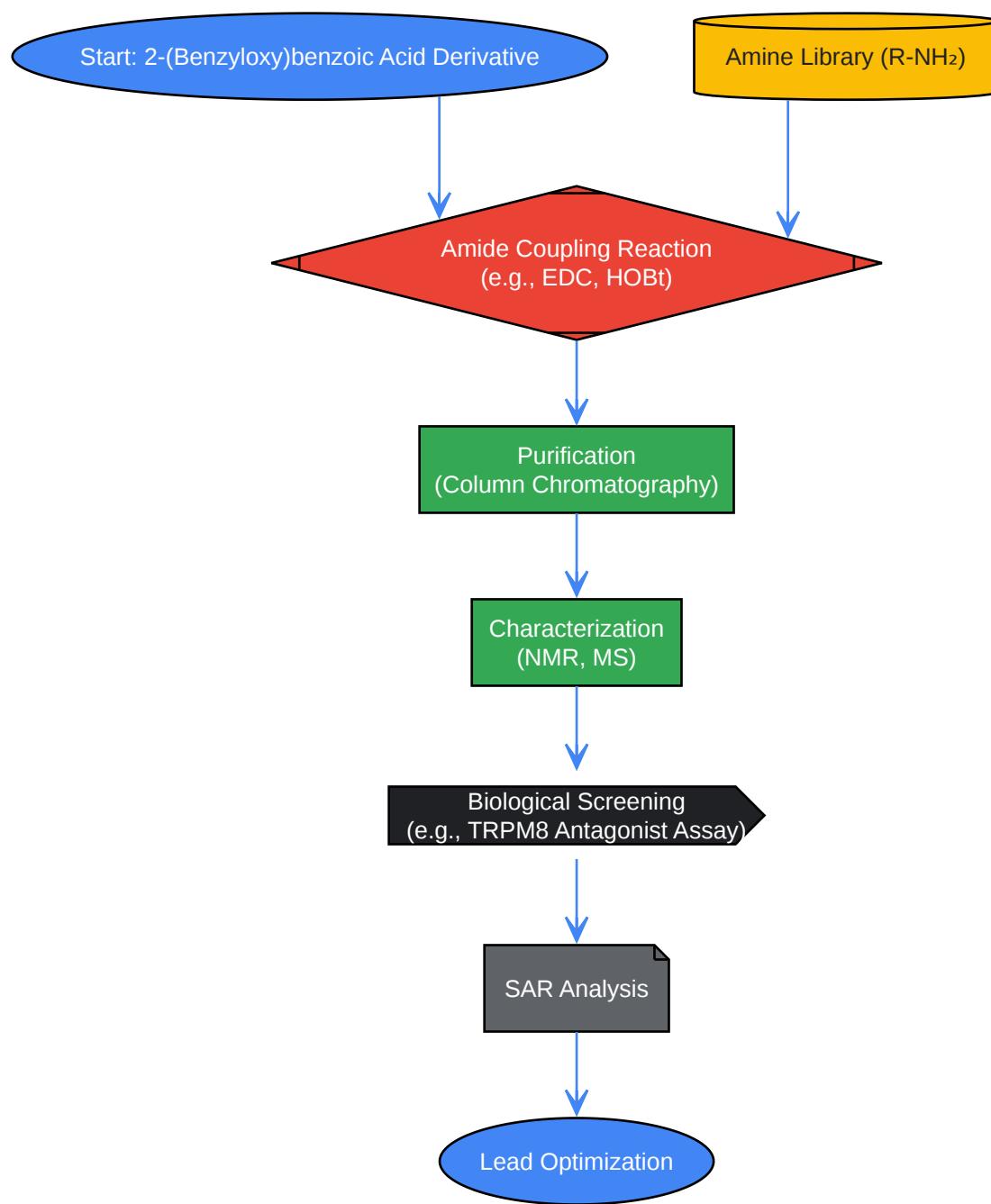
- Stir the reaction at room temperature for 24 hours.
- Upon completion, add excess water to the reaction mixture and extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-(benzyloxy)benzamide.

Mandatory Visualizations

TRPM8 Signaling Pathway

The following diagram illustrates the signaling pathway of the TRPM8 channel. Activation of TRPM8 by cold or agonists like menthol leads to an influx of cations (primarily Ca^{2+} and Na^+), which in turn triggers a cascade of intracellular events.





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References

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